
Cobicistat
Descripción general
Descripción
Cobicistat is a pharmacokinetic enhancer used in the treatment of human immunodeficiency virus (HIV) infection. It is primarily used to increase the systemic exposure of certain antiretroviral drugs, such as atazanavir and darunavir, by inhibiting the cytochrome P450 3A (CYP3A) enzymes . Unlike other pharmacokinetic enhancers, this compound does not have any intrinsic anti-HIV activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cobicistat involves multiple steps, starting from readily available starting materials. One of the key intermediates in the synthesis is a thiazole derivative, which undergoes several transformations, including amide bond formation and carbamate formation . The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and reagents like carbonyldiimidazole and triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: Cobicistat undergoes several types of chemical reactions, including:
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the carbamate and amide functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted products at the carbamate and amide positions .
Aplicaciones Científicas De Investigación
Cobicistat has several scientific research applications, including:
Mecanismo De Acción
Cobicistat is often compared with ritonavir, another pharmacokinetic enhancer used in HIV treatment. While both compounds inhibit CYP3A enzymes, this compound is more selective and does not have intrinsic anti-HIV activity . This selectivity reduces the potential for off-target effects and drug-drug interactions .
Comparación Con Compuestos Similares
Ritonavir: A pharmacokinetic enhancer with intrinsic anti-HIV activity.
Elvitegravir: Often coadministered with cobicistat in fixed-dose combinations.
Atazanavir and Darunavir: Protease inhibitors whose systemic exposure is increased by this compound.
This compound’s unique properties, such as its selectivity and lack of intrinsic antiviral activity, make it a valuable component in HIV treatment regimens .
Actividad Biológica
Cobicistat, a potent and selective inhibitor of the cytochrome P450 3A (CYP3A) enzyme, is primarily utilized as a pharmacokinetic enhancer in antiretroviral therapy for HIV. Unlike its predecessor ritonavir, this compound does not exhibit antiviral activity on its own but enhances the effects of other antiretroviral drugs by increasing their systemic exposure.
This compound acts as a mechanism-based inhibitor of CYP3A isoforms, which are crucial for the metabolism of many drugs. By inhibiting these enzymes, this compound increases the bioavailability of co-administered medications such as atazanavir and darunavir, allowing for effective treatment at lower doses . The inhibition of CYP3A-mediated metabolism leads to significant pharmacokinetic alterations in these drugs, as evidenced by studies showing an up to 89% reduction in clearance when midazolam, a CYP3A substrate, is co-administered with this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : Median peak plasma concentrations occur approximately 3.5 hours post-dose.
- Volume of Distribution : Data on volume distribution is currently not available.
- Clearance : this compound demonstrates a dose-dependent and time-dependent change in pharmacokinetics, leading to substantial increases in drug exposure and decreases in clearance rates .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 3.5 hours post-dose |
Clearance Reduction | Up to 89% with midazolam |
Steady-State Exposure | Up to 47-fold increase |
Clinical Studies and Findings
Several clinical trials have assessed the safety and efficacy of this compound in various settings. A Phase II study compared this compound-boosted atazanavir with ritonavir-boosted atazanavir. The results indicated comparable rates of adverse events between both groups (36% for this compound vs. 48% for ritonavir) . Importantly, renal function was monitored; while serum creatinine levels increased with both treatments, this was attributed to inhibition of creatinine secretion rather than actual renal impairment .
Case Study Insights
In a notable case study exploring this compound's role as a booster for oral esketamine, it was observed that the combination led to enhanced bioavailability without significant adverse effects . This finding illustrates this compound's versatility beyond HIV treatment.
Renal Safety Profile
This compound has been associated with changes in renal function indicators. In trials, estimated glomerular filtration rate (eGFR) decreased upon initiation but returned to baseline after cessation of the drug . This transient effect underscores the need for careful monitoring in patients with pre-existing renal conditions.
Comparison with Ritonavir
This compound presents several advantages over ritonavir:
- Selectivity : this compound is a more selective CYP inhibitor and does not induce enzyme activity like ritonavir does, which can lead to fewer drug-drug interactions .
- Adverse Effects : The incidence of specific adverse events such as ocular icterus is significantly lower with this compound compared to ritonavir .
Table 2: Comparison of this compound and Ritonavir
Feature | This compound | Ritonavir |
---|---|---|
CYP3A Inhibition | Yes | Yes |
Enzyme Induction | No | Yes |
Common Adverse Effects | Lower incidence | Higher incidence |
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143269 | |
Record name | Cobicistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own. | |
Record name | Cobicistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1004316-88-4 | |
Record name | Cobicistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobicistat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobicistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cobicistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COBICISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.